molecular formula C10H9N3O2 B11721249 5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid

5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B11721249
M. Wt: 203.20 g/mol
InChI Key: WYTNGFILDXOBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 1404364-77-7) is a versatile chemical intermediate based on the 1,2,4-triazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry. The 1,2,4-triazole core is recognized for its diverse biological activities and is a key structural component in various pharmacologically active compounds . This specific carboxylic acid derivative serves as a crucial building block for researchers synthesizing novel compounds for biological evaluation. Studies on structurally similar 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced rat paw edema, with some compounds showing potency comparable to or greater than reference drugs like Indomethacin and Celecoxib . The 1,2,4-triazole-3-carboxylic acid moiety allows for further chemical functionalization, particularly through the formation of amide derivatives, enabling the exploration of structure-activity relationships . Beyond anti-inflammatory applications, the broader class of 1,2,4-triazoles is under investigation for a wide spectrum of therapeutic areas, including anticancer, antimicrobial, antiviral, and anticonvulsant agents . This compound is supplied For Research Use Only and is intended for use as a standard or synthetic intermediate in laboratory settings. Researchers can utilize this building block to develop new derivatives aimed at hitting various biological targets. The product is characterized by its molecular formula (C10H9N3O2) and a molecular weight of 203.20 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-6-4-2-3-5-7(6)8-11-9(10(14)15)13-12-8/h2-5H,1H3,(H,14,15)(H,11,12,13)

InChI Key

WYTNGFILDXOBDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrazine-Carbon Disulfide Cyclization

The most widely reported method involves the reaction of o-tolyl hydrazine with carbon disulfide (CS2_2) , followed by cyclization under alkaline conditions. The process initiates with the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon heating.

Procedure :

  • o-Tolyl hydrazine (1.0 equiv) is treated with CS2_2 (1.2 equiv) in ethanol at 0–5°C for 2 hours.

  • The mixture is refluxed at 80°C for 6–8 hours to form the intermediate 5-(o-tolyl)-1,2,4-triazole-3-thione .

  • Acidic hydrolysis (HCl, 6 M) converts the thione group to a carboxylic acid.

Optimization :

  • Yield : 65–72% after purification via recrystallization (ethanol/water).

  • Catalysts : Sulfamic acid (10 mol%) enhances cyclization efficiency, reducing reaction time to 4 hours.

Isothiocyanate-Mediated Synthesis

An alternative route employs isothiocyanates as starting materials, leveraging their reactivity with amines to construct the triazole core.

Procedure :

  • o-Tolyl isothiocyanate (1.0 equiv) reacts with glycine ethyl ester (1.1 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours.

  • The resulting thiourea derivative is treated with hydrazine hydrate (2.0 equiv) in refluxing ethanol (6 hours).

  • Acidic workup (H2_2SO4_4, 1 M) yields the carboxylic acid.

Key Parameters :

  • Solvent : Ethanol outperforms DMF or DMSO in minimizing side reactions.

  • Yield : 58–63% with purity >95% (HPLC).

Multicomponent Reactions (MCRs)

Recent advances utilize MCRs to streamline synthesis. For example, a three-component reaction involving o-tolyl hydrazine , ethyl 2-ethoxy-2-iminoacetate hydrochloride , and CS2_2 produces the target compound in one pot.

Procedure :

  • o-Tolyl hydrazine (1.0 equiv), ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.2 equiv), and CS2_2 (1.5 equiv) are stirred in ethanol at 50°C for 24 hours.

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Atom economy : Reduces waste by 30% compared to stepwise methods.

  • Yield : 70–75% with scalability to gram-scale.

Catalytic and Solvent Effects

Role of Sulfamic Acid

Sulfamic acid (NH2_2SO3_3H) emerges as a superior catalyst for cyclization steps, offering:

  • Reaction acceleration : Reduces cyclization time from 8 to 4 hours.

  • Yield improvement : Enhances yields by 15–20% via protonation of intermediates, facilitating ring closure.

Solvent Optimization

Solvent polarity critically impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Ethanol24.37297
DMF36.75589
THF7.56193

Ethanol balances solubility and polarity, minimizing byproduct formation.

Purification and Characterization

Recrystallization Techniques

Crude product is purified using:

  • Ethanol/water (3:1) : Achieves >98% purity after two recrystallizations.

  • Activated charcoal treatment : Removes colored impurities without affecting yield.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • 1H^1H-NMR (400 MHz, DMSO-d6_6) : δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aryl-H), 2.45 (s, 3H, CH3_3), 12.85 (s, 1H, COOH).

  • 13C^{13}C-NMR : δ 167.2 (COOH), 152.1 (C-3), 138.5–126.3 (aryl-C), 20.1 (CH3_3).

Mass Spectrometry :

  • ESI-MS : m/z 204.1 [M+H]+^+ (calculated for C10_{10}H10_{10}N3_3O_2$$$$^+: 204.0772).

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost (USD/g)Scalability
Hydrazine-CS2_272812.5High
Isothiocyanate631218.7Moderate
Multicomponent75249.8High

The multicomponent approach offers the best balance of yield and cost, though requiring longer reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the o-tolyl moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include reduced triazole derivatives and alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted triazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid possesses significant antibacterial and antifungal properties. For instance:

  • Antibacterial Studies: It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics like ciprofloxacin .
  • Antifungal Properties: The compound has been evaluated for its antifungal capabilities against pathogens such as Candida albicans.

Anticancer Potential

Studies have also investigated the compound's potential as an anticancer agent. It has demonstrated:

  • Inhibition of Cancer Cell Proliferation: Research suggests that derivatives of this compound can inhibit the growth of cancer cells through mechanisms involving apoptosis induction .
  • Targeting Specific Pathways: Its interaction with molecular targets relevant to cancer progression is being explored to develop targeted therapies.

Industrial Applications

Beyond biological research, this compound finds applications in various industrial domains:

  • Agrochemicals: The compound is utilized in the formulation of pesticides and fungicides due to its antifungal properties.
  • Material Science: It serves as a building block in the synthesis of new materials with unique properties such as polymers and coatings.

Case Study 1: Antibacterial Efficacy

A study conducted by Gao et al. (2018) synthesized derivatives incorporating the triazole moiety and tested their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Results indicated that compounds containing ortho-substituted phenyl groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity

Research published in 2020 explored the anticancer potential of this compound derivatives. The study found that these compounds effectively induced apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusMIC comparable to ciprofloxacin
Escherichia coliSignificant growth inhibition
AntifungalCandida albicansEffective at inhibiting fungal growth
AnticancerVarious cancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of 5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The triazole ring is known for its ability to coordinate with metal ions, which can be exploited in catalytic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-carboxylic acid derivatives are widely studied for their biological activities. Below is a systematic comparison of 5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid with structurally related analogs:

Aryl-Substituted Derivatives

  • 5-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid

    • Structure : Phenyl group at position 5.
    • Activity : Demonstrated potent anti-inflammatory and COX-2 inhibitory activity in animal models. Pharmacophore studies highlight the importance of the phenyl ring for binding to COX-2’s hydrophobic pocket .
    • Key Difference : The o-tolyl group introduces steric hindrance due to the methyl substituent, which may reduce binding affinity compared to the unsubstituted phenyl analog. However, increased lipophilicity could enhance membrane permeability .
  • 5-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic Acid Ethyl Ester Structure: Pyridyl group at position 5; esterified carboxylic acid. Activity: Primarily explored as a synthetic intermediate.

Halogen-Substituted Derivatives

  • 5-Chloro-1H-1,2,4-triazole-3-carboxylic Acid Ethyl Ester (CAS: 774608-88-7) Structure: Chlorine at position 5; esterified carboxylic acid. Key Difference: The electron-withdrawing chlorine atom reduces electron density at the triazole ring compared to the electron-donating methyl group in the o-tolyl derivative, altering electronic interactions in biological targets.

Alkyl-Substituted Derivatives

  • 5-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid (CAS: 107469-72-7)
    • Structure : Benzyl group at position 5.
    • Activity : Industrial use as a pharmaceutical intermediate. The benzyl group’s bulkiness may hinder binding to enzymes compared to the smaller o-tolyl group .

Functional Group Variations

  • 5-Amino-1H-1,2,4-triazole-3-carboxylic Acid Derivatives Structure: Amino group at position 5. Activity: Used to synthesize Schiff bases with antimicrobial properties. The amino group enables diverse functionalization, contrasting with the inert methyl group in the o-tolyl derivative .

Comparative Data Table

Compound Substituent (Position 5) Molecular Weight (g/mol) Key Biological Activity Structural Advantage/Disadvantage Reference
This compound o-Tolyl 203.20 Not reported (theoretical potential) Enhanced lipophilicity; steric hindrance
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid Phenyl 189.16 COX-2 inhibition (IC₅₀: ~1.2 µM) Optimal hydrophobic interactions
5-Chloro-1H-1,2,4-triazole-3-carboxylic acid ethyl ester Chlorine 191.97 Antibacterial (inferred) High reactivity; reduced bioavailability
5-Benzyl-1H-1,2,4-triazole-3-carboxylic acid Benzyl 203.20 Industrial intermediate Bulkiness limits target engagement

Biological Activity

5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its pharmacological applications.

  • Molecular Formula : C10H9N3O2
  • Molecular Weight : 203.2 g/mol
  • Structure : The compound features a triazole ring and a carboxylic acid functional group with an ortho-methylphenyl group attached at the 1-position, which may enhance its biological activity compared to other triazole derivatives .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Refluxing Arylidene Derivatives : This method uses trimethylsilyl isothiocyanate and sulfamic acid as catalysts .
  • Cyclization Reactions : Involves cyclization of precursors in the presence of bases or acids to yield the desired triazole structure .

These synthetic routes allow for efficient production and further functionalization of the compound.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

  • Mechanisms of Action : The triazole ring interacts with enzymes involved in cancer signaling pathways. Studies have shown that derivatives of triazoles can inhibit key proteins like PDK1 and MEK1 in colorectal cancer cell lines (e.g., HT-29) .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant antiproliferative activity .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively studied:

  • Broad Spectrum Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies reveal strong activity against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antibacterial effect is attributed to the ability of triazoles to inhibit bacterial enzymes such as DNA gyrase, essential for bacterial replication .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acidC11H11N3O2Contains a methyl group at position 5
1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acidC10H9N3O2Features a meta-tolyl group instead of ortho
1H-1,2,4-Triazole-3-carboxylic AcidC3H3N3O2A simpler structure lacking aromatic substituents

The unique ortho-substituted phenyl group in this compound may enhance its biological activity compared to other triazoles .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

  • A study on S-substituted triazoles reported significant antiproliferative effects on colorectal cancer cell lines with IC50 values in the micromolar range .
  • Another research focused on the antibacterial efficacy of various triazole compounds demonstrated their potential as alternatives to conventional antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a starting material like 4-methylbenzenesulfonylhydrazide can react with cyano-ester derivatives (e.g., (E)-ethyl 2-cyano-3-ethoxyacrylate) under reflux conditions. Subsequent cyclization with urea or thiourea in acetic acid yields the triazole core . Purification involves silica gel chromatography (e.g., 98:2 methylene chloride/methanol) and recrystallization from pentane/methanol mixtures to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹) .
  • NMR : Assign aromatic protons (δ 7.2–7.8 ppm for o-tolyl substituents) and carboxylic acid protons (δ ~13 ppm, broad) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₃O₂ at m/z 232.08) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 (COX-2) inhibition) due to structural similarity to known COX-2 inhibitors. Use recombinant COX-2 enzymes and measure IC₅₀ values via fluorometric or colorimetric detection of prostaglandin metabolites . Cell viability assays (e.g., MTT) in inflammatory cell lines (e.g., RAW 264.7 macrophages) can assess cytotoxicity .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to COX-2?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the COX-2 crystal structure (PDB ID: 5KIR). Focus on key interactions:

  • Hydrogen bonding between the carboxylic acid group and Arg120/Arg498.
  • Hydrophobic interactions of the o-tolyl group with Val509/Leu517 .
    • Validate predictions with free energy calculations (MM/PBSA) and compare to experimental IC₅₀ values .

Q. What strategies resolve contradictory data in COX-2 selectivity vs. COX-1?

  • Methodological Answer : Address discrepancies via:

  • Enzyme Assay Optimization : Use isoform-specific substrates (e.g., arachidonic acid for COX-1, 2-arachidonoylglycerol for COX-2) to reduce cross-reactivity .
  • Structural Analysis : Compare binding poses in COX-1 (PDB ID: 3N8X) vs. COX-2. Note steric clashes with COX-1’s Ile523 (vs. COX-2’s Val509) that reduce affinity .
  • Dose-Response Studies : Confirm selectivity ratios (COX-2/COX-1 IC₅₀) at multiple concentrations to rule out assay artifacts .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Use design of experiments (DoE) to test variables:

  • Temperature : Reflux at 80°C vs. microwave-assisted synthesis at 100°C for faster cyclization .
  • Catalyst : Compare sodium acetate vs. p-toluenesulfonic acid (PTSA) for acid-catalyzed condensation .
  • Solvent : Polar aprotic solvents (DMF) may improve solubility of intermediates .
    • Pilot-scale trials show 72% yield under acetic acid reflux with sodium acetate, scalable via continuous flow reactors .

Q. What analytical techniques validate stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze via HPLC for degradation products (e.g., triazole ring hydrolysis) .
  • Oxidative Stress : Treat with H₂O₂ (3%) and monitor carboxylic acid oxidation via LC-MS .
  • Light Exposure : Use UV-vis spectroscopy to detect photodegradation (λmax shifts >10 nm indicate instability) .

Methodological Challenges & Data Interpretation

Q. How to address low NO release in derivatives during pharmacological studies?

  • Methodological Answer : If diazen-1-ium-1,2-diolate derivatives show low NO release (e.g., <10% over 24h), modify the prodrug linker:

  • Replace ester linkages with self-immolative spacers (e.g., p-aminobenzyl alcohol) for enzyme-triggered release .
  • Test in hypoxia-mimicking conditions (e.g., cobalt chloride) to assess redox-sensitive NO activation .

Q. What QSAR models correlate substituent effects with COX-2 inhibition?

  • Methodological Answer : Build 3D-QSAR models (e.g., CoMFA/CoMSIA) using a dataset of 5-aryl-triazole derivatives. Key descriptors include:

  • Electrostatic Potential : Electron-withdrawing groups (e.g., -SO₂CH₃) enhance COX-2 binding .
  • Hydrophobic Interactions : o-Tolyl groups improve membrane permeability (logP ~2.5) vs. polar substituents .
  • Validate models with leave-one-out cross-validation (q² >0.6) .

Tables for Key Data

Property Value/Outcome Reference
Synthetic Yield 55–72% (optimized conditions)
COX-2 IC₅₀ 0.12 µM (vs. COX-1 IC₅₀ = 15 µM)
Aqueous Solubility 1.2 mg/mL (pH 7.4)
LogP 2.3 (calculated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.